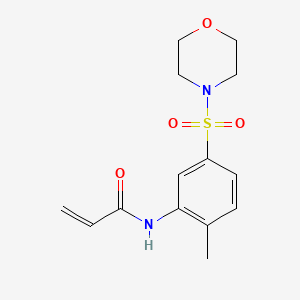
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, also known as MPSP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression. By inhibiting LSD1, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide alters the expression of various genes involved in cancer, inflammation, and autoimmune disorders, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction in inflammation, and inhibition of autoimmune responses. N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide for lab experiments is its specificity towards LSD1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research on N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of potential drug targets for combination therapies. Additionally, further studies are needed to investigate the long-term effects of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide on normal cells and tissues, as well as its potential for drug resistance. Overall, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide holds great promise as a therapeutic agent for various diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the reaction of 2-methyl-5-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the activation of immune cells, leading to a reduction in autoimmune responses.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-14-11-13(8-7-12(14)2)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEMLUZUDFSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
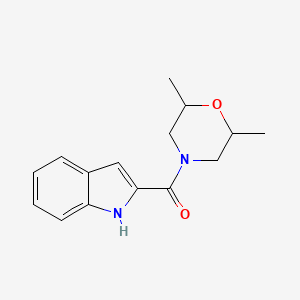
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
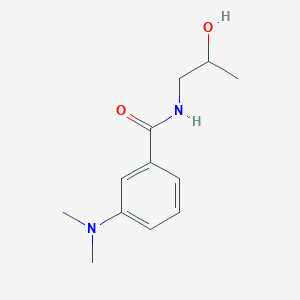
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

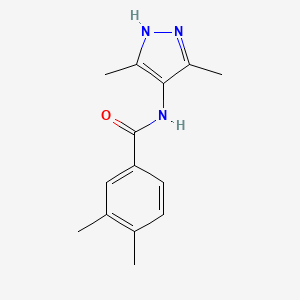


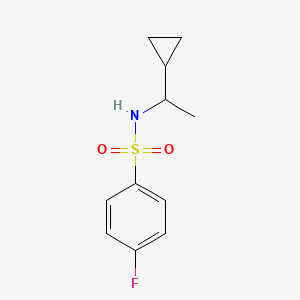
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
